5-Methyl-2-trifluoromethyl-thiazol-4-ol

Description

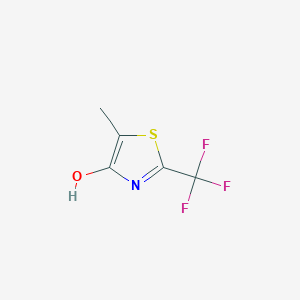

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NOS/c1-2-3(10)9-4(11-2)5(6,7)8/h10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPWMIOVEOJEBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Thiazoles

An In-Depth Technical Guide to 5-Methyl-2-(trifluoromethyl)thiazol-4-ol (CAS 544652-70-2): A Key Fluorinated Heterocyclic Building Block

5-Methyl-2-(trifluoromethyl)thiazol-4-ol is a heterocyclic organic compound featuring a thiazole core, a five-membered ring containing both sulfur and nitrogen. Its structure is distinguished by two key substituents: a methyl group at the 5-position and, critically, a trifluoromethyl (CF₃) group at the 2-position. The incorporation of fluorine, and particularly the CF₃ group, into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1] The trifluoromethyl moiety is highly lipophilic and electronegative; it can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability by virtue of the strength of the carbon-fluorine bond and its ability to modulate electronic properties.[1]

The thiazole ring itself is a well-established pharmacophore found in a multitude of approved drugs and bioactive compounds. When combined, the trifluoromethylated thiazole scaffold represents a valuable building block for the synthesis of novel chemical entities. While specific research on 5-Methyl-2-(trifluoromethyl)thiazol-4-ol is not extensively published, its structural motifs are present in compounds investigated for significant biological activities, including anticancer agents.[1] This guide provides a comprehensive technical overview of its properties, plausible synthesis, reactivity, and potential applications, synthesized from established chemical principles and data on structurally related analogs.

Section 1: Physicochemical Properties and Structural Analysis

Detailed experimental data for this specific compound is limited in public literature. The properties presented below are a combination of identifiers from chemical suppliers and predicted values based on its structure.

Data Presentation: Compound Properties

| Property | Value | Source/Comment |

| CAS Number | 544652-70-2 | [2] |

| Molecular Formula | C₅H₄F₃NOS | Calculated |

| Molecular Weight | 199.15 g/mol | Calculated |

| Appearance | Solid (Predicted) | Based on similar structures |

| MDL Number | MFCD12131120 | |

| Classification | Organic Building Block, Fluorinated Heterocycle, Thiazole | [2] |

Structural Analysis and Tautomerism

The structure of 5-Methyl-2-(trifluoromethyl)thiazol-4-ol is subject to keto-enol tautomerism, a fundamental concept in organic chemistry. The "4-ol" (enol) form exists in equilibrium with its keto tautomer, 5-methyl-2-(trifluoromethyl)thiazolidin-4-one. The position of this equilibrium is influenced by factors such as solvent, temperature, and pH. The presence of both tautomers provides dual reactivity pathways, making it a versatile synthetic intermediate.

The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the acidity of the N-H proton in the keto form and the O-H proton in the enol form, as well as the overall reactivity of the thiazole ring.

Sources

spectroscopic data (NMR, IR, MS) of 5-Methyl-2-trifluoromethyl-thiazol-4-ol

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 5-Methyl-2-trifluoromethyl-thiazol-4-ol

Introduction

5-Methyl-2-trifluoromethyl-thiazol-4-ol is a unique heterocyclic compound featuring a thiazole core, a scaffold of significant interest in medicinal chemistry and materials science. The strategic placement of a methyl group, a hydroxyl group, and a trifluoromethyl group imparts distinct electronic and steric properties to the molecule. The trifluoromethyl group, in particular, is a prevalent substituent in modern drug development, often enhancing metabolic stability, lipophilicity, and binding affinity.

A comprehensive understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. As of the date of this guide, dedicated experimental spectra for 5-Methyl-2-trifluoromethyl-thiazol-4-ol are not widely available in public-domain databases. Therefore, this guide provides a detailed predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in foundational spectroscopic principles and supported by data from structurally analogous compounds reported in the scientific literature.

This document is intended for researchers, chemists, and drug development professionals who may be synthesizing or working with this compound or its derivatives, providing a robust framework for its characterization.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following IUPAC-recommended numbering for the thiazole ring and its substituents will be used throughout this guide.

Caption: Molecular structure of 5-Methyl-2-trifluoromethyl-thiazol-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For 5-Methyl-2-trifluoromethyl-thiazol-4-ol, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive information.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence the chemical shift of the labile hydroxyl proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal standard such as CFCl₃ (δ = 0.00 ppm) or a known stable fluorinated compound can be used.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C and the presence of the CF₃ group, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

-

¹⁹F NMR: Acquire a proton-decoupled spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition times are typically short.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing two main signals.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |

|---|---|---|---|---|

| -CH₃ (at C5) | 2.2 - 2.5 | Singlet (s) | 3H | The methyl group is attached to an sp²-hybridized carbon of the thiazole ring. Its chemical shift is downfield from typical alkyl protons due to the ring's electronic environment.[2] |

| -OH (at C4) | 5.0 - 9.0 | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, it would likely appear as a sharper singlet at a higher chemical shift. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on all five carbon atoms in the molecule. The trifluoromethyl group will cause characteristic splitting of the C2 signal and the CF₃ carbon signal itself due to ¹JCF and ²JCCF coupling.[3]

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Predicted Coupling Constant (Hz) | Rationale & Notes |

|---|---|---|---|---|

| C2 | 155 - 165 | Quartet (q) | ²JCF ≈ 35 - 45 Hz | This carbon is directly attached to the electron-withdrawing CF₃ group and two heteroatoms (N and S), resulting in a significant downfield shift.[3] |

| C4 | 160 - 170 | Singlet (s) | - | The carbon bearing the hydroxyl group is expected to be the most downfield sp² carbon due to the oxygen's electronegativity. |

| C5 | 120 - 130 | Singlet (s) | - | This carbon is adjacent to the methyl group and is expected to be the most upfield of the ring carbons. |

| -CH₃ | 10 - 15 | Singlet (s) | - | Typical chemical shift for a methyl group attached to an sp² carbon. |

| -CF₃ | 118 - 125 | Quartet (q) | ¹JCF ≈ 270 - 290 Hz | The carbon of the trifluoromethyl group appears as a quartet with a large one-bond C-F coupling constant.[4] |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for confirming the presence and electronic environment of the trifluoromethyl group.[5]

Table 3: Predicted ¹⁹F NMR Data

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale & Notes |

|---|

| -CF₃ | -60 to -70 | Singlet (s) | The chemical shift is referenced to CFCl₃. The CF₃ group attached to an electron-deficient heterocyclic ring typically falls within this range.[1] As there are no adjacent protons, the signal is expected to be a sharp singlet. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

|---|---|---|---|

| 3400 - 3100 | O-H stretch | Broad, Strong | The broadness is due to intermolecular hydrogen bonding of the hydroxyl group.[6] |

| 3000 - 2850 | C-H stretch (methyl) | Medium-Weak | Aliphatic C-H stretching vibrations. |

| 1620 - 1550 | C=N stretch | Medium-Strong | Characteristic stretching vibration of the thiazole ring imine bond.[7] |

| 1550 - 1450 | C=C stretch | Medium | Aromatic-like ring stretching of the thiazole core.[8] |

| 1300 - 1100 | C-F stretch | Strong, Multiple Bands | The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands. This is often the most prominent feature in the fingerprint region for fluorinated compounds. |

| 1250 - 1150 | C-O stretch | Medium-Strong | Stretching vibration of the C-OH bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol for MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this polar molecule. Electron Ionization (EI) can also be used to induce more extensive fragmentation.

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer is recommended to determine the accurate mass and confirm the elemental composition (C₅H₄F₃NOS).

-

Tandem MS (MS/MS): To study fragmentation pathways, the molecular ion ([M+H]⁺ or M⁺˙) can be isolated and fragmented by collision-induced dissociation (CID).

Predicted Mass Spectrum

-

Molecular Ion: The exact mass of 5-Methyl-2-trifluoromethyl-thiazol-4-ol (C₅H₄F₃NOS) is 199.0019. In HRMS, the molecular ion peak should be observed at m/z 199.0019 (for M⁺˙ in EI) or 200.0097 (for [M+H]⁺ in ESI).

-

Key Fragmentation Pathways: Thiazole rings are known to undergo characteristic cleavages.[9] The presence of the substituents will direct the fragmentation.

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

crystal structure of 5-Methyl-2-trifluoromethyl-thiazol-4-ol

An In-depth Technical Guide to the Prospective Crystal Structure of 5-Methyl-2-trifluoromethyl-thiazol-4-ol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven framework for the determination and analysis of the single-crystal X-ray structure of 5-Methyl-2-trifluoromethyl-thiazol-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly deposited at the time of this writing, this document outlines the complete methodological workflow, from synthesis to structural elucidation, grounded in established chemical principles and authoritative protocols. By analyzing crystallographic data from a closely related analog, 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid, we offer expert predictions on the likely molecular geometry, intermolecular interactions, and crystal packing motifs. This guide serves as both a practical protocol and a predictive structural analysis, designed to empower researchers in drug discovery to anticipate the solid-state properties of this important scaffold.

Introduction: The Strategic Importance of the Trifluoromethyl-Thiazole Scaffold

The convergence of a thiazole nucleus and a trifluoromethyl (-CF3) group within a single molecular entity represents a powerful strategy in modern drug design. The thiazole ring is a privileged heterocyclic scaffold found in numerous FDA-approved drugs, including anti-inflammatory, anti-cancer, and anti-diabetic agents.[1][2][3][4] Its planar, aromatic system serves as a robust and versatile anchor for pharmacophoric elements, capable of engaging in a variety of non-covalent interactions with biological targets.[5]

The incorporation of a trifluoromethyl group offers profound benefits to a drug candidate's profile.[6][7] The high electronegativity and metabolic stability of the C-F bond often enhance pharmacokinetic properties by blocking metabolic oxidation.[6][8] Furthermore, the -CF3 group significantly modulates lipophilicity, membrane permeability, and binding affinity, critical factors in transforming a bioactive compound into a viable therapeutic.[6] The combination of these two moieties in 5-Methyl-2-trifluoromethyl-thiazol-4-ol thus presents a scaffold with high potential for the development of novel therapeutics. Determining its three-dimensional crystal structure is a critical step in unlocking this potential, providing definitive insights into its stereochemistry and intermolecular interaction capabilities, which are essential for structure-based drug design.

Part I: Synthesis and Characterization

A robust and reproducible synthetic route is the foundation of any structural chemistry campaign. The following protocol describes a plausible and efficient synthesis of 5-Methyl-2-trifluoromethyl-thiazol-4-ol based on the well-established Hantzsch thiazole synthesis.[1][9]

Proposed Synthetic Protocol

Objective: To synthesize 5-Methyl-2-trifluoromethyl-thiazol-4-ol from commercially available starting materials.

Step 1: Synthesis of Ethyl 2-(Trifluoroacetamido)-3-oxobutanoate

-

Rationale: This step creates the key β-keto ester intermediate containing the future C4, C5, and methyl group of the thiazole ring, along with the nitrogen and trifluoroacetyl group.

-

Procedure:

-

To a solution of ethyl acetoacetate (1.0 eq) in dichloromethane (DCM) at 0 °C, add trifluoroacetic anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Introduce 2,2,2-trifluoroacetamide (1.0 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Reflux the mixture for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the target ester.

-

Step 2: Hantzsch Thiazole Cyclization

-

Rationale: This is the core ring-forming reaction. Lawesson's reagent is a powerful thionating agent that facilitates the cyclization of the intermediate with the incorporation of the sulfur atom to form the thiazole ring.

-

Procedure:

-

Dissolve the purified ester from Step 1 (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 eq) portion-wise.

-

Heat the reaction mixture to 80-90 °C and stir for 6 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the resulting crude material by column chromatography to yield the ethyl ester of 5-Methyl-2-trifluoromethyl-thiazol-4-ol.

-

Step 3: Saponification to Yield Final Product

-

Rationale: The final step is a standard ester hydrolysis to reveal the target hydroxyl group.

-

Procedure:

-

Dissolve the purified ethyl ester from Step 2 in a 1:1 mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture at 60 °C for 2 hours.[10]

-

After cooling, evaporate the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl.

-

The product, 5-Methyl-2-trifluoromethyl-thiazol-4-ol, should precipitate as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Physicochemical Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to verify the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the O-H stretch of the hydroxyl group and C=N/C=C stretches of the thiazole ring.

Part II: Crystal Growth and Structure Determination Workflow

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[11] The choice of method and solvent is critical and is guided by the physicochemical properties of the compound.

Protocol for Single-Crystal Growth: Slow Evaporation

Rationale: The slow evaporation technique is one of the simplest and most effective methods for growing crystals of small organic molecules.[12] It works by gradually increasing the concentration of the solute past its saturation point as the solvent evaporates, promoting slow and orderly crystal nucleation and growth.

-

Solvent Screening:

-

Test the solubility of 5-Methyl-2-trifluoromethyl-thiazol-4-ol in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).[9] The ideal solvent is one in which the compound is moderately soluble.

-

-

Preparation of Saturated Solution:

-

Prepare a nearly saturated solution of the purified compound in the chosen optimal solvent or solvent system in a clean, small vial. Gentle heating may be used to dissolve the solid completely.[11]

-

-

Evaporation Control:

-

Cover the vial with a cap or parafilm. Pierce 1-3 small holes in the covering with a needle. The number and size of the holes control the rate of evaporation—slower is almost always better for crystal quality.

-

Place the vial in a vibration-free environment at a constant temperature.

-

-

Crystal Harvesting:

-

Monitor the vial daily. Once crystals of suitable size (ideally ~0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop or a fine needle.[12]

-

Workflow for X-ray Diffraction and Structure Elucidation

The following diagram and steps outline the self-validating process from a harvested crystal to a finalized structural model.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer, cooled in a stream of nitrogen gas (typically to 100 K to minimize thermal motion), and irradiated with monochromatic X-rays. A detector collects the diffraction pattern as the crystal is rotated.[13]

-

Data Reduction: The collected diffraction images are processed to integrate the intensities of each reflection and apply corrections (e.g., for absorption), yielding a file of indexed reflections (hkl file).

-

Structure Solution: The phase problem is solved using computational methods (e.g., direct methods) to generate an initial electron density map and a preliminary atomic model.[14]

-

Structure Refinement: The initial model is refined against the experimental data using least-squares algorithms. Atomic positions, displacement parameters, and occupancies are adjusted to minimize the difference between the observed and calculated structure factors.[14]

-

Validation: The final structural model is validated using software like PLATON/checkCIF to ensure it is chemically sensible and conforms to crystallographic standards. The final output is a Crystallographic Information File (CIF).[8]

Part III: Prospective Structural Analysis

As no public crystal structure exists for 5-Methyl-2-trifluoromethyl-thiazol-4-ol, we will analyze the published data for the closely related compound 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid to provide an authoritative, predictive analysis.[14] The key difference is the substituent at C4 (-OH vs. -COOH at C5). We can expect the core ring geometry to be highly similar, while the intermolecular interactions will be different but governed by analogous hydrogen bonding principles.

Crystallographic Data Summary (Analog Compound)

The following table summarizes the crystallographic data for the analog compound, 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid, which serves as our reference model.[14]

| Parameter | Value (for C₆H₄F₃NO₂S)[14] | Predicted Impact for Target Molecule (C₅H₄F₃NOS) |

| Chemical Formula | C₆H₄F₃NO₂S | C₅H₄F₃NOS |

| Molecular Weight | 211.16 | 199.16 |

| Crystal System | Monoclinic | Likely to be a low-symmetry system like monoclinic or orthorhombic. |

| Space Group | P2₁/c | A common centrosymmetric space group for organic molecules; the target molecule may also crystallize in a common space group. |

| a (Å) | 4.961 (1) | Unit cell dimensions will differ due to different packing arrangements dictated by the hydroxyl group. |

| b (Å) | 15.682 (3) | |

| c (Å) | 10.632 (2) | |

| β (°) | 90.35 (3) | |

| Volume (ų) | 827.1 (3) | |

| Z | 4 | The number of molecules in the unit cell; likely to be 2 or 4. |

| R-factor (R1) | 0.048 | A measure of the agreement between the model and data; a value < 0.05 indicates a well-refined structure. A similar quality of refinement should be achievable. |

| Key Hydrogen Bonds | O—H···N, C—H···O | Crucially, the -OH group will act as both a hydrogen bond donor and acceptor, likely forming strong O—H···N or O—H···O interactions, which will dominate the crystal packing. |

Analysis of Molecular Geometry and Intermolecular Interactions

Core Thiazole Ring: The thiazole ring is expected to be essentially planar, a common feature of aromatic heterocyclic systems.[1] Bond lengths and angles within the ring should conform to standard values for substituted thiazoles.

Trifluoromethyl Group: The -CF3 group is a site of potential interest. It is sterically demanding and highly electronegative. In crystal structures, trifluoromethyl groups are known to sometimes exhibit rotational disorder, where the fluorine atoms occupy multiple positions with varying occupancy.[15] Refinement of such disorder is a common challenge that requires careful modeling.[15] While not a strong hydrogen bond acceptor, the fluorine atoms can participate in weaker C—H···F interactions.

Predicted Crystal Packing: The dominant force organizing the crystal packing of 5-Methyl-2-trifluoromethyl-thiazol-4-ol will undoubtedly be hydrogen bonding involving the C4-hydroxyl group. In the analog structure, the carboxylic acid forms a strong O—H···N hydrogen bond, linking molecules into chains.[14] For our target molecule, several motifs are plausible:

-

O—H···N Dimers/Chains: The hydroxyl proton could form a strong hydrogen bond with the nitrogen atom of a neighboring thiazole ring, creating chains or cyclic dimers.

-

O—H···O Chains: The hydroxyl group could alternatively form hydrogen bonds with the hydroxyl group of an adjacent molecule, leading to catemeric chains.

-

Combination Motifs: A combination of interactions, possibly including weaker C—H···O or C—H···F bonds, will work in concert to build the three-dimensional lattice.

Implications for Drug Design and Development

A definitive crystal structure provides invaluable, actionable intelligence for drug development professionals:

-

Structure-Activity Relationship (SAR): The precise 3D arrangement of atoms allows for the rational design of new analogs. Understanding the hydrogen bonding network reveals which vectors are available for modification without disrupting the crucial crystal packing that can influence solubility and stability.

-

Pharmacophore Modeling: The crystal structure serves as a ground-truth conformation for building and validating pharmacophore models, guiding virtual screening and lead optimization.

-

Polymorph Screening: Knowledge of the primary crystal form is the first step in a comprehensive polymorph screen, which is critical for ensuring the solid-state stability and consistent bioavailability of an active pharmaceutical ingredient (API).[16]

-

Solubility Prediction: The nature and strength of the intermolecular interactions observed in the crystal lattice provide direct insight into the energy that must be overcome for dissolution, informing strategies for formulation and solubility enhancement.

Conclusion

This guide has detailed a comprehensive, scientifically-grounded pathway for the synthesis, crystallization, and structural determination of 5-Methyl-2-trifluoromethyl-thiazol-4-ol. By leveraging authoritative protocols and predictive analysis based on a closely related validated crystal structure, we have constructed a robust framework for understanding the solid-state properties of this medicinally relevant scaffold. The elucidation of this crystal structure will provide the atomic-level resolution necessary to accelerate rational drug design efforts and fully exploit the therapeutic potential of trifluoromethyl-thiazole derivatives.

References

[1] NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Vertex AI Search. [2] Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [5] Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3994. [3] Petrou, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(16), 4939. [4] Petrou, A., et al. Thiazole Ring—A Biologically Active Scaffold. MDPI. [12] Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory. [11] Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1834-1853. [17] Excillum. Small molecule crystallography. [13] Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [15] ResearchGate. (2015). Are trifluoromethyl groups in the crystal structure known to be agitated? [18] ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. [19] Wikipedia. Organofluorine chemistry. [16] Rigaku. What Is Small Molecule Crystal Structure Analysis? [6] Annunziata, F., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(21), 7384. [14] Liu, J.-T. (2009). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2500. [20] ACS Publications. The Trifluoromethyl Group in Medical Chemistry. [21] MatDaCs. Cambridge Structure Database (CSD). [8] El-Faham, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 485. [9] Guidechem. 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid - wiki. [22] Kariuki, B. M., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. IUCrData, 8(5). [23] ResearchGate. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. [24] Freie Universität Berlin. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. [25] The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [10] Guidechem. What is the synthesis method and application of 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID? [26] Anstey Research Group. Crystal Structures Submitted to the CSD. [27] El-Hiti, G. A., et al. (2020). (5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-p. ORCA - Cardiff University. [28] PubChem. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID 14601081. [29] ResearchGate. (2025). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [7] El-Hiti, G. A., et al. (2025). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. RSC Advances, 15(26), 17897-17911.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 3. mdpi.com [mdpi.com]

- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. azolifesciences.com [azolifesciences.com]

- 14. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. rigaku.com [rigaku.com]

- 17. excillum.com [excillum.com]

- 18. researchgate.net [researchgate.net]

- 19. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 22. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 25. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 26. Crystal Structures Submitted to the CSD – Anstey Research Group [mitchanstey.org]

- 27. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 28. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID 14601081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

discovery and history of trifluoromethylthiazole compounds

An In-Depth Technical Guide to the Discovery and History of Trifluoromethylthiazole Compounds

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the discovery, synthesis, and application of trifluoromethylthiazole compounds. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the strategic importance of this scaffold, key synthetic methodologies, and its role in modern therapeutic design.

The Strategic Imperative of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design.[1][2] Among the various fluorinated motifs, the trifluoromethyl (CF3) group is particularly prominent, found in numerous FDA-approved drugs.[1][3][4] Its widespread use stems from a unique combination of physicochemical properties that can profoundly enhance a drug candidate's profile.[2][5]

Key Attributes of the Trifluoromethyl Group:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen bond.[5] This inherent strength makes the CF3 group highly resistant to metabolic degradation, often used to block metabolic hotspots in a molecule.[2]

-

Enhanced Lipophilicity: The CF3 group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to permeate biological membranes.[2][5] This is a critical factor for oral bioavailability and reaching intracellular targets.

-

Bioisosterism: The CF3 group serves as an effective bioisostere for other chemical groups, such as chlorine, the nitro group, and even tert-butyl moieties.[5][6][7] This allows chemists to fine-tune steric and electronic properties while maintaining or improving biological activity.

-

Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF3 moiety can significantly alter the pKa of nearby functional groups, influencing their ionization state and binding interactions with protein targets.[3]

The thiazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. When combined, the trifluoromethyl group and the thiazole nucleus create a molecular scaffold with significant potential for developing novel therapeutics.

Historical Emergence of Trifluoromethylated Heterocycles

The synthesis of organofluorine compounds predates the isolation of elemental fluorine itself, with early reports dating back to the 1860s.[8] However, the development of trifluoromethylated heterocycles is a more recent chapter in chemical history. While foundational heterocycles like 2-fluoropyridine were discovered in the early 20th century, their trifluoromethylated analogs, such as 2-(trifluoromethyl)pyridine, were not synthesized until the 1950s.[3] This delay was largely due to the synthetic challenges associated with introducing the CF3 group.

The synthesis of trifluoromethylthiazoles followed this trend, emerging as chemists developed more robust methods for trifluoromethylation. Among the various isomers, 2-amino-4-(trifluoromethyl)thiazole has become a particularly valuable and accessible building block in pharmaceutical and agricultural chemistry.[9][10] Its discovery and subsequent utility are intrinsically linked to the development of reliable synthetic protocols.

Core Synthetic Methodologies

The construction of the trifluoromethylthiazole core can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Hantzsch Thiazole Synthesis: A Classic Route to 2-Amino-4-(trifluoromethyl)thiazoles

The Hantzsch synthesis is a cornerstone reaction for creating thiazole rings. For trifluoromethylated variants, the strategy involves the condensation of a thiourea with an α-haloketone bearing a trifluoromethyl group. This method is particularly effective for producing 2-aminothiazole derivatives.[11][12][13]

General Workflow for Hantzsch Synthesis of 2-Amino-4-(trifluoromethyl)thiazole:

Caption: Workflow for the Hantzsch synthesis of 2-amino-4-(trifluoromethyl)thiazole.

Detailed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromo-1,1,1-trifluoroacetone (1.0 eq) and thiourea (1.1 eq) in a suitable solvent such as ethanol.

-

Condensation: Heat the reaction mixture to reflux and maintain for a period of 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]

-

Work-up: After cooling to room temperature, the reaction mixture is typically poured into water or a dilute solution of sodium bicarbonate to neutralize any acid formed.

-

Isolation: The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 2-amino-4-(trifluoromethyl)thiazole.

This robust method allows for the synthesis of various derivatives by simply changing the starting thiourea or α-haloketone.[13]

Modern Direct Trifluoromethylation Approaches

More recent advances in synthetic chemistry have enabled the direct trifluoromethylation of pre-formed thiazole rings. These methods often employ radical-based mechanisms, such as photoredox catalysis, using reagents like CF3SO2Cl.[3] This approach can provide access to isomers that are difficult to obtain through classical condensation reactions, for example, yielding 4-methyl-5-(trifluoromethyl)thiazole from 4-methylthiazole.[3]

Applications in Drug Discovery: A Case Study

The trifluoromethylthiazole scaffold is a key component in several advanced therapeutic candidates. Its unique properties are leveraged to enhance potency, selectivity, and pharmacokinetic profiles.

Case Study: 2-Trifluoromethylthiazole-5-carboxamides as Anti-HIV Agents

Researchers developing novel anti-HIV agents identified a series of 2-trifluoromethylthiazole-5-carboxamides with potent activity.[14] These compounds, including GPS491, emerged from a medicinal chemistry campaign that began with a stilbene-based hit compound.

-

Mechanism of Action: The parent compound was found to block HIV replication by disrupting HIV mRNA processing. Specifically, it suppressed the expression of the structural proteins Gag and Env by reducing the accumulation of their corresponding mRNAs.[14] The trifluoromethylthiazole analogues were found to maintain this unique mechanism of action.[14]

-

Bioisosteric Replacement: The development of this series highlights the principle of bioisosterism. An initial lead contained a nitro (NO2) group, which is often considered undesirable in drug candidates.[6][15] Recognizing the potential bioisosteric relationship between the nitro and trifluoromethyl groups, chemists synthesized the CF3-containing thiazole analogue (compound 23), which proved to be active.[14]

-

Potency and Resistance Profile: The optimized compound, GPS491 , exhibited an EC50 of 0.47 μM with a therapeutic index between 50 and 100.[14] Crucially, it remained active against a panel of HIV mutant strains that were resistant to major classes of antiretroviral drugs, including reverse transcriptase inhibitors (RTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs).[14]

Physicochemical Property Comparison of Bioisosteres:

| Functional Group | van der Waals Radius (Å) | Hansch Lipophilicity (π) | Electronic Effect |

| -NO2 | ~1.70 | -0.28 | Strong Electron Withdrawing |

| -CF3 | ~2.44 | +0.88 | Strong Electron Withdrawing |

| -Cl | 1.75 | +0.71 | Electron Withdrawing, Halogen Bonding |

This data illustrates how the CF3 group, while electronically similar to the nitro group, offers a significant increase in lipophilicity, which can be critical for cell permeability and target engagement.

Logical Relationship in Drug Development Workflow:

Caption: The drug development path from an initial hit to the optimized trifluoromethylthiazole candidate.

Conclusion and Future Perspectives

The history of trifluoromethylthiazole compounds is a testament to the evolution of synthetic organic and medicinal chemistry. From challenging synthetic targets, they have become valuable, readily accessible building blocks for drug discovery. The strategic incorporation of the trifluoromethyl group onto the privileged thiazole scaffold provides a powerful tool for enhancing metabolic stability, modulating physicochemical properties, and improving biological activity. As synthetic methodologies continue to advance, we can anticipate the discovery of new trifluoromethylthiazole-based compounds with novel therapeutic applications, further solidifying their importance in the development of next-generation medicines.

References

-

Georgiadis, J. P., et al. (2021). 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]

-

D'Amico, A. D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Gakh, A. A., & Shermolovich, Y. G. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Available at: [Link]

-

Bess, M. T., et al. (2012). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Karout, S., & Verdie, P. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. Available at: [Link]

-

Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. Available at: [Link]

-

D'Amico, A. D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available at: [Link]

-

Wang, Y., et al. (2025). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate. Available at: [Link]

-

Tautermann, C. S., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed. Available at: [Link]

-

D'Amico, A. D., et al. (2025). Examples of drugs bearing trifluoromethyl groups. ResearchGate. Available at: [Link]

-

Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ACS Omega. Available at: [Link]

-

Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

D'Amico, A. D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

-

Shaman, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

-

CAS. 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester. CAS Common Chemistry. Available at: [Link]

-

Tlili, A., et al. (2016). Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles. MDPI. Available at: [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. 2-Amino-4-(trifluoromethyl)-1,3-thiazole | [frontierspecialtychemicals.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. asianpubs.org [asianpubs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Framework for 5-Methyl-2-trifluoromethyl-thiazol-4-ol: Structural Dynamics and Reactivity Profiling

Executive Summary

This technical guide outlines the theoretical and computational protocols for analyzing 5-Methyl-2-trifluoromethyl-thiazol-4-ol , a critical heterocyclic scaffold in medicinal chemistry. Thiazole derivatives are ubiquitous in drug development, often serving as bioisosteres for pyridine or benzene rings. The specific substitution pattern of this molecule—combining a lipophilic, electron-withdrawing trifluoromethyl (

The core of this guide addresses the tautomeric equilibrium (hydroxy-thiazole vs. thiazolone), which dictates the molecule's pharmacodynamic behavior. We provide a validated computational workflow using Density Functional Theory (DFT) and Molecular Dynamics (MD) to predict stability, spectroscopic signatures, and biological reactivity.

Part 1: The Tautomeric Landscape & Structural Dynamics

The Core Chemical Question

The primary theoretical challenge for 5-Methyl-2-trifluoromethyl-thiazol-4-ol is the keto-enol tautomerism. Unlike simple thiazoles, the C5-methyl substitution blocks the formation of C5-protonated keto isomers, restricting the equilibrium primarily between the aromatic enol (OH-form) and the non-aromatic lactam (NH-keto form) .

-

Enol Form (Aromatic): Stabilized by aromaticity of the thiazole ring.

-

Keto Form (Lactam): Stabilized by the strong

bond and solvent interactions, despite the loss of aromaticity.

The electron-withdrawing

Computational Protocol: Tautomer Stability

To determine the dominant species, a high-level DFT approach is required.

Recommended Methodology:

-

Level of Theory: B3LYP/6-311++G(d,p) is the standard for geometry optimization. For higher accuracy in energy barriers, M06-2X/aug-cc-pVTZ is recommended to account for dispersion forces.

-

Solvation Models: The equilibrium is highly solvent-dependent.

Key Structural Insight:

The 5-methyl group provides steric bulk that may twist the

Visualization: Tautomerization Pathway

The following diagram illustrates the proton transfer mechanism and the computational workflow to analyze it.

Caption: Kinetic and thermodynamic workflow for analyzing the proton transfer between the 4-hydroxy (enol) and 4-one (keto) tautomers.

Part 2: Electronic Structure & Reactivity Profiling

Frontier Molecular Orbitals (FMO)

The reactivity of the molecule is governed by the HOMO-LUMO gap.

-

HOMO (Highest Occupied Molecular Orbital): Typically localized on the sulfur atom and the

-system of the ring. It dictates nucleophilic attacks. -

LUMO (Lowest Unoccupied Molecular Orbital): Often delocalized over the

bond and the

Chemical Hardness (

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the charge distribution, critical for predicting non-covalent interactions in a protein binding pocket.

-

Red Regions (Negative Potential): Localized around the Nitrogen (N3) and Oxygen (O4). These are Hydrogen Bond Acceptor (HBA) sites.

-

Blue Regions (Positive Potential): Localized on the Hydroxyl proton (in enol form) or NH proton (in keto form).

-

Effect of

: The fluorine atoms create a distinct negative belt, but the carbon atom of the

Part 3: Spectroscopic Benchmarking

To validate the theoretical structure against synthesized samples, specific spectroscopic markers must be tracked.

Vibrational Spectroscopy (IR/Raman)

| Mode | Enol Form (Predicted) | Keto Form (Predicted) | Diagnostic Value |

| O-H Stretch | 3400-3600 | Absent | Primary Enol Marker |

| N-H Stretch | Absent | 3100-3200 | Primary Keto Marker |

| C=O Stretch | Absent | 1680-1720 | Definitive Keto Confirmation |

| C=N Stretch | ~1600 | Shifted/Weakened | Secondary Marker |

| C-F Stretch | 1100-1350 | 1100-1350 | Constant (Internal Standard) |

NMR Chemical Shifts (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method at the DFT level allows prediction of NMR shifts.

- C NMR: The C4 carbon is the tell-tale sign. In the Enol form , it appears in the aromatic region (~150-160 ppm). In the Keto form , it shifts downfield to the carbonyl region (~170-180 ppm).

- H NMR: The disappearance of the OH proton signal and appearance of a broad NH signal (often solvent-dependent) confirms the keto form.

Part 4: In Silico Biological Profiling

ADMET Properties

The 2-trifluoromethyl group significantly enhances lipophilicity (

-

Lipinski Rule of 5: The molecule (MW < 200, H-donors < 5, H-acceptors < 10) easily passes.

-

Metabolic Stability: The

group blocks metabolic oxidation at the C2 position. The C5-methyl is a potential site for metabolic oxidation (to hydroxymethyl), which should be modeled using P450 docking simulations.

Molecular Docking Workflow

When screening this scaffold against targets (e.g., kinase inhibitors, antimicrobial targets), the following pipeline ensures robust results.

Caption: In silico docking pipeline. Note: Ligand preparation must explicitly generate both keto and enol tautomers to determine which binds the target preferentially.

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. Link

-

Pérez-Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420.[3] Link

-

Al-Masoudi, N. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. Molecules, 25(22), 5441.[4] Link

-

Fluorochem. (n.d.). 5-Methyl-2-trifluoromethyl-thiazol-4-ol Product Page. Link(Source for commercial availability).

-

Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaton of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

potential biological targets of 5-Methyl-2-trifluoromethyl-thiazol-4-ol

An In-Depth Technical Guide to the Potential Biological Targets of 5-Methyl-2-trifluoromethyl-thiazol-4-ol

Abstract

5-Methyl-2-trifluoromethyl-thiazol-4-ol is a synthetic heterocyclic compound belonging to the thiazole class of molecules. While its precise biological role is not extensively documented in publicly accessible literature, its structural motifs—specifically the trifluoromethyl group and the thiazole ring—are present in numerous biologically active compounds. This guide provides a comprehensive framework for identifying and validating the potential biological targets of this compound. We will explore in silico prediction methods, outline detailed experimental protocols for target identification and validation, and discuss the rationale behind each step, grounded in established principles of chemical biology and drug discovery.

Introduction and Physicochemical Profile

5-Methyl-2-trifluoromethyl-thiazol-4-ol is characterized by a five-membered thiazole ring, substituted with a methyl group, a hydroxyl group (existing in tautomeric equilibrium with a keto form, thiazol-4(5H)-one), and a trifluoromethyl (CF3) group. The CF3 group is a key feature, known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates by altering their electronic properties.

Structural Analogs and Known Activities

While direct biological data on 5-Methyl-2-trifluoromethyl-thiazol-4-ol is sparse, the thiazole core is a well-established pharmacophore found in a wide range of approved drugs, including the anti-cancer agent Dasatinib and the anti-inflammatory drug Meloxicam. Furthermore, compounds containing the 2-trifluoromethylthiazole moiety have been investigated for various activities. For instance, certain derivatives have been explored for their potential as inhibitors of specific enzymes or as modulators of receptor activity. A comprehensive understanding of the target landscape requires an initial broad assessment of potential interactions.

In Silico Target Prediction

Before embarking on costly and time-consuming wet-lab experiments, in silico methods can provide valuable starting hypotheses. Structure-based similarity searches using databases such as ChEMBL and PubChem can identify known bioactive molecules with high structural similarity to 5-Methyl-2-trifluoromethyl-thiazol-4-ol. These analyses can suggest potential protein targets based on the principle that structurally similar molecules often share similar biological targets.

Table 1: Publicly Available Information

| Database | Identifier | Key Information |

| PubChem | CID 13854153 | Basic compound details, including structure, molecular formula (C5H4F3NOS), and molecular weight (199.15 g/mol ). |

| ZINC | ZINC000019864219 | Indicates the compound is available for purchase and suitable for screening. |

Tier 1: Broad Phenotypic Screening

The first step in the experimental workflow is to determine if 5-Methyl-2-trifluoromethyl-thiazol-4-ol elicits any observable biological response in a cellular context. Phenotypic screening allows for an unbiased assessment of the compound's effects without a preconceived target.

Caption: High-level workflow for initial phenotypic screening.

Protocol: Cell Viability Screening

This protocol aims to identify cell lines that are sensitive to the compound, suggesting it interferes with a critical pathway in those cells.

Objective: To determine the concentration of 5-Methyl-2-trifluoromethyl-thiazol-4-ol that inhibits cell growth by 50% (GI50).

Materials:

-

A panel of human cancer cell lines (e.g., from the NCI-60 panel).

-

Appropriate cell culture media and supplements.

-

96-well clear-bottom cell culture plates.

-

5-Methyl-2-trifluoromethyl-thiazol-4-ol, dissolved in DMSO to create a 10 mM stock.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a pre-determined optimal density for each cell line and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the compound in culture medium. The final concentrations should typically range from 100 µM down to 1 nM. Add the diluted compound to the cells. Include DMSO-only wells as a negative control.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Assay: Remove plates from the incubator and allow them to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: Normalize the data to the DMSO control. Plot the normalized values against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to calculate the GI50 value.

Tier 2: Target Deconvolution Strategies

Once a reliable phenotypic effect is observed in specific cell lines, the next critical phase is to identify the direct molecular target(s) of the compound. Several powerful techniques can be employed for this purpose.

Caption: Workflow for affinity-based target identification.

Affinity-Based Chemical Proteomics

This method involves immobilizing the compound on a solid support (e.g., sepharose beads) to "fish" for its binding partners from a complex cell lysate.

Protocol: Synthesis of Affinity Matrix & Pull-Down

Objective: To identify proteins that directly bind to 5-Methyl-2-trifluoromethyl-thiazol-4-ol.

Part A: Synthesis of an Immobilized Analog

-

Rationale: A derivative of the parent compound with a linker arm is required for attachment to the beads. The linker should be attached at a position that is not critical for biological activity, which can be inferred from structure-activity relationship (SAR) studies if available. The methyl group at position 5 is a potential attachment point.

-

Procedure:

-

Synthesize an analog of the compound with a linker arm terminating in a reactive group (e.g., a carboxylic acid or an amine).

-

Covalently attach this analog to NHS-activated Sepharose beads or a similar solid support following the manufacturer's protocol.

-

Thoroughly wash the beads to remove any unreacted compound.

-

Prepare a control matrix using beads that have been treated with the linker alone to identify non-specific binders.

-

Part B: Affinity Pull-Down and Mass Spectrometry

-

Procedure:

-

Lysate Preparation: Grow the sensitive cell line identified in Tier 1 to ~80% confluency. Harvest the cells and prepare a native cell lysate using a mild lysis buffer (e.g., containing 0.1% NP-40).

-

Incubation: Incubate the cell lysate with the compound-immobilized beads and the control beads for 2-4 hours at 4°C with gentle rotation.

-

Competition Control: In a separate tube, pre-incubate the lysate with an excess of the free (non-immobilized) compound before adding the compound-immobilized beads. Proteins that are competed away in this condition are more likely to be specific binders.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific proteins.

-

Elution: Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE loading buffer.

-

Analysis by LC-MS/MS: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched on the compound beads compared to the control beads and that show reduced binding in the competition control. These are high-confidence candidate targets.

-

Tier 3: Target Validation

Identifying a candidate protein is not sufficient; it is crucial to validate that the engagement of this target by the compound is responsible for the observed cellular phenotype.

Direct Target Engagement Assays

Cellular Thermal Shift Assays (CETSA) can confirm that the compound binds to the candidate protein in a cellular environment.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement by measuring the change in thermal stability of a target protein upon ligand binding.

Procedure:

-

Treatment: Treat intact cells from the sensitive cell line with either the compound or a vehicle control (DMSO).

-

Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures for 3 minutes.

-

Lysis: Lyse the cells to release their protein content.

-

Separation: Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.

-

Detection: Analyze the amount of the specific candidate protein remaining in the soluble fraction for each temperature point using Western blotting.

-

Analysis: A specific binding event is confirmed if the compound-treated samples show a higher abundance of the target protein at elevated temperatures compared to the control, indicating that the compound stabilized the protein against heat-induced denaturation.

Genetic Validation

Genetic methods, such as CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the candidate target gene, are the gold standard for validation.

Caption: Logical framework for genetic target validation.

Rationale: If the compound's effect is mediated through the candidate protein, then removing that protein from the cell should either (a) mimic the effect of the compound (phenocopy) or (b) make the cells resistant to the compound. The latter is a more robust indicator of on-target activity.

Conclusion

The identification of biological targets for a novel compound like 5-Methyl-2-trifluoromethyl-thiazol-4-ol is a systematic process that moves from broad, unbiased screening to specific, hypothesis-driven validation. By integrating in silico predictions with a tiered experimental approach encompassing phenotypic screening, chemical proteomics, and rigorous target validation techniques like CETSA and genetic manipulation, researchers can confidently elucidate the mechanism of action for this and other bioactive small molecules. This structured methodology maximizes the probability of success while efficiently utilizing resources, paving the way for potential therapeutic development.

References

-

Title: The Trifluoromethyl Group: An Omnipresent Fluorine Motif in Drugs Source: Future Medicinal Chemistry URL: [Link]

-

Title: 5-methyl-2-(trifluoromethyl)thiazol-4-ol Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]

Technical Guide: Preliminary Biological Screening of 5-Methyl-2-trifluoromethyl-thiazol-4-ol

Executive Summary & Strategic Rationale

This guide outlines the standardized workflow for the preliminary biological characterization of 5-Methyl-2-trifluoromethyl-thiazol-4-ol . This compound represents a "privileged scaffold" in medicinal chemistry, combining a bioactive thiazole core with a lipophilic trifluoromethyl (

The Fluorine Effect: The presence of the

Tautomeric Consideration: Researchers must recognize that 4-hydroxythiazoles exist in a tautomeric equilibrium with their keto-form (thiazol-4-one). The specific tautomer present is pH-dependent and influences binding affinity.

Target Potential: Based on Structure-Activity Relationship (SAR) data of analogous thiazoles, this compound is a high-probability candidate for:

-

Antimicrobial Agents: Disruption of bacterial cell membranes or inhibition of DNA gyrase.

-

Anticancer Agents: Tubulin polymerization inhibition or kinase inhibition.

-

Antioxidants: Radical scavenging via the enolic hydroxyl group.

Pre-Screening: Physicochemical Handling

Before biological assays, the compound must be solubilized correctly to prevent precipitation, which causes false negatives (loss of compound) or false positives (aggregates disrupting membranes).

Solubility Protocol

Due to the hydrophobic

-

Primary Stock: Dissolve neat powder in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM to 50 mM . Vortex for 60 seconds.

-

Visual Check: Inspect for turbidity. If turbid, sonicate at 40 kHz for 5 minutes.

-

Working Solutions: Dilute the stock into the assay medium immediately prior to use.

-

Critical Rule: The final DMSO concentration in any cell-based or bacterial assay must remain

0.5% (v/v) to avoid solvent toxicity.

-

Module A: Antimicrobial Screening (CLSI Standard)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Standard: Adapted from CLSI M07-A10 (Broth Microdilution).

Mechanistic Logic

Thiazoles often act by inhibiting cell wall synthesis or interfering with metabolic pathways (e.g., folate synthesis). The

Workflow Diagram

Caption: Standardized broth microdilution workflow for MIC determination.

Step-by-Step Protocol

-

Media Prep: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Plate Setup: Use a sterile 96-well round-bottom plate.

-

Columns 1-10: Test compound (2-fold serial dilution, e.g., 64

g/mL down to 0.125 -

Column 11: Growth Control (Bacteria + Media + 0.5% DMSO).

-

Column 12: Sterility Control (Media only).

-

-

Inoculum: Prepare a bacterial suspension matched to a 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve

CFU/mL. -

Inoculation: Add 50

L of inoculum to wells 1-11. Final volume = 100 -

Incubation: Seal with a gas-permeable film. Incubate at 35

2°C for 16–20 hours (24h for MRSA). -

Readout (The Resazurin Modification):

-

Add 10

L of 0.01% Resazurin (Alamar Blue) to each well. -

Incubate for 1-2 hours.

-

Result: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction of dye).

-

MIC Definition: The lowest concentration well that remains blue.

-

Module B: Cytotoxicity & Safety Profiling (ISO 10993-5)[1]

Objective: Assess general toxicity (safety) on mammalian fibroblasts (L929 or 3T3) and efficacy on cancer lines (e.g., HeLa, MCF-7). Standard: ISO 10993-5 (MTT Assay).[1][2]

Mechanistic Logic

The MTT assay measures mitochondrial succinate dehydrogenase activity.[1] A reduction in activity implies cytotoxicity.[2] This distinguishes between "antibiotic" activity and general "biocide" activity.

Workflow Diagram

Caption: MTT assay workflow for quantitative cytotoxicity assessment.

Step-by-Step Protocol

-

Seeding: Seed cells at

cells/well in 100 -

Treatment: Remove old media. Add 100

L of fresh media containing the test compound at graded concentrations (e.g., 100, 50, 25, 12.5, 6.25 -

Exposure: Incubate for 48 hours at 37°C, 5%

. -

MTT Addition: Add 10

L of MTT stock (5 mg/mL in PBS). Incubate for 3–4 hours until purple formazan crystals form. -

Solubilization: Carefully remove supernatant. Add 100

L DMSO to dissolve crystals. -

Quantification: Read absorbance at 570 nm (reference 630 nm).

-

Calculation:

Module C: Antioxidant Potential (DPPH Assay)

Objective: Determine if the 4-hydroxy group acts as a radical scavenger. Relevance: Thiazoles with phenolic-like hydroxyls can mitigate oxidative stress.

Protocol Summary

-

Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple).

-

Reaction: Mix 100

L of compound (in methanol) + 100 -

Incubation: 30 minutes in the dark at room temperature.

-

Readout: Absorbance at 517 nm. Loss of purple color indicates scavenging.

-

Reference Standard: Ascorbic Acid.

Data Presentation & Interpretation

Summary Table Template

| Assay Type | Metric | Result | Interpretation Threshold |

| Antimicrobial | MIC ( | [Data] | |

| Cytotoxicity | [Data] | ||

| Selectivity | SI ( | [Calc] | |

| Antioxidant | [Data] | Lower is better (Compare to Vit C) |

Go/No-Go Criteria

-

GO: MIC

-

NO-GO: MIC

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI.[5] [Link]

-

International Organization for Standardization (ISO). (2009).[1] ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. ISO.[1][2][3][6] [Link]

-

Mishra, C. B., et al. (2017). Trifluoromethyl group containing compounds in drug discovery.[7][8] Journal of Fluorine Chemistry. [Link]

-

Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry. [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

- 1. medium.com [medium.com]

- 2. namsa.com [namsa.com]

- 3. x-cellr8.com [x-cellr8.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. dent.chula.ac.th [dent.chula.ac.th]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

Methodological & Application

Application Note: Synthesis of 5-Methyl-2-trifluoromethyl-thiazol-4-ol

This Application Note is written for researchers and process chemists in drug discovery. It details a robust, two-stage protocol for synthesizing 5-Methyl-2-trifluoromethyl-thiazol-4-ol (and its tautomer, 5-methyl-2-(trifluoromethyl)thiazol-4(5H)-one).

Executive Summary

The 2-trifluoromethyl-thiazole scaffold is a privileged structure in medicinal chemistry, offering enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs. This protocol details the synthesis of 5-Methyl-2-trifluoromethyl-thiazol-4-ol (Compound 3 ).

The synthesis proceeds via a modified Hantzsch Thiazole Synthesis , condensing in situ generated or isolated trifluorothioacetamide with ethyl 2-bromopropionate. Critical to this workflow is the management of the keto-enol tautomerism (thiazol-4-one vs. thiazol-4-ol), which dictates solubility and reactivity in downstream applications.

Key Chemical Transformations

-

Thionation: Conversion of trifluoroacetamide to trifluorothioacetamide using Lawesson’s Reagent.

-

Hantzsch Condensation: Cyclization with ethyl 2-bromopropionate to form the thiazole core.

Retrosynthetic Analysis & Pathway

The logical disconnection involves breaking the S1–C5 and N3–C4 bonds, revealing the thioamide and

Figure 1: Retrosynthetic breakdown of the target molecule.

Experimental Protocol

Phase 1: Synthesis of Trifluorothioacetamide (Intermediate A)

Rationale: Trifluorothioacetamide is not always commercially stable or available. It is best synthesized fresh from trifluoroacetamide.

Reagents:

-

Trifluoroacetamide (1.0 equiv)[1]

-

Lawesson’s Reagent (0.6 equiv)

-

Solvent: Anhydrous Toluene or Xylene

-

Inert Atmosphere: Nitrogen (

)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with

. -

Charging: Add Trifluoroacetamide (11.3 g, 100 mmol) and anhydrous toluene (100 mL).

-

Thionation: Add Lawesson’s Reagent (24.2 g, 60 mmol) in a single portion.

-

Note: Lawesson's reagent is used in slight excess (0.5 equiv is stoichiometric, 0.6 ensures completion) to drive the equilibrium.

-

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (eluent: 10% EtOAc/Hexanes) for the disappearance of the amide. -

Workup: Cool the reaction to room temperature. Filter off the solid precipitate (Lawesson’s byproduct) and wash with a small amount of toluene.

-

Purification: Concentrate the filtrate under reduced pressure. The residue is often a yellow oil or solid. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to isolate Trifluorothioacetamide as a yellow crystalline solid.

-

Yield Expectation: 70–85%.

-

Storage: Store at

under argon; thioamides can hydrolyze over time.

-

Phase 2: Hantzsch Cyclization to 5-Methyl-2-trifluoromethyl-thiazol-4-ol

Rationale: The condensation involves S-alkylation of the thioamide followed by intramolecular nucleophilic attack of the nitrogen on the ester carbonyl.

Reagents:

-

Trifluorothioacetamide (Intermediate A) (1.0 equiv)

-